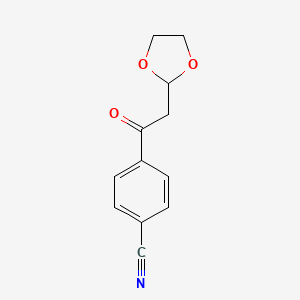

1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a synthetic organic compound featuring a 4-cyanophenyl group attached to an ethanone backbone, further substituted with a 1,3-dioxolane ring. The dioxolane moiety acts as a cyclic ketal, enhancing stability under acidic conditions and modulating solubility in organic solvents.

Properties

IUPAC Name |

4-[2-(1,3-dioxolan-2-yl)acetyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c13-8-9-1-3-10(4-2-9)11(14)7-12-15-5-6-16-12/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRPPENODHVMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde and ethylene glycol.

Formation of Dioxolane Ring: The first step involves the formation of the dioxolane ring by reacting 4-cyanobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Formation of Ethanone Linkage: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, to form the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde or ketone.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and liquid crystals.

Biological Studies: The compound may be used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The cyano group and dioxolane ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substitutions to the phenyl ring, ethanone modifications, or variations in the dioxolane moiety. Below is a systematic comparison:

Substituents on the Phenyl Ring

- Chloro derivatives are common in antimicrobial agents but may exhibit lower metabolic stability compared to cyano analogs due to susceptibility to dehalogenation .

- 1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone (): The phenyl group at the ethanone position increases hydrophobicity, likely enhancing membrane permeability but reducing water solubility. This structural change could diminish hydrogen-bonding interactions critical for target binding .

Modifications to the Ethanone Backbone

- 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone (): Substituting the aromatic ring with a cycloheptyl group introduces conformational rigidity and lipophilicity, which may improve bioavailability but reduce specificity in polar environments. Cycloheptyl derivatives are less common in drug design due to synthetic complexity .

- Indolyl-3-ethanone-α-thioethers (): Thioether linkages (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) enhance antiplasmodial activity (pIC50 = 8.2129) compared to dioxolane-containing analogs, likely due to improved target engagement via sulfur interactions .

Variations in the Dioxolane Ring

- Such derivatives are intermediates in synthesizing more complex bioactive molecules .

- Trifluoro-dioxolane ethanones (): Compounds like 1-[4-(1,3-dioxolan-2-yl)phenyl]-2,2,2-trifluoroethanone exhibit enhanced metabolic stability due to the trifluoromethyl group, a feature absent in the cyano-substituted compound .

Key Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Research Findings and Implications

- Antimicrobial Activity: Dioxolane-containing ethanones (e.g., 1-(2-naphthyl)-2-(1,2,4-triazole-1-yl)ethanone oxime O-butyl ether) show moderate antibacterial activity (MIC = 256 µg/mL against C. krusei), though triazole analogs generally outperform dioxolane derivatives due to enhanced target binding .

- Metabolic Stability: The dioxolane ring improves resistance to hydrolysis under acidic conditions compared to linear ethers or esters, as seen in analogs like 1-(3-chloro-4-[2-(1,3-dioxolan-2-yl)ethoxy]phenyl)ethanone .

- Electron Effects: The cyano group in this compound may enhance electrophilicity at the ketone, facilitating nucleophilic additions—a property exploited in synthesizing more complex heterocycles .

Biological Activity

1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Structural Characteristics

The compound features:

- A cyano group attached to a phenyl ring.

- A dioxolane ring connected through an ethanone linkage.

These structural elements contribute to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the 4-Cyano-phenyl Intermediate : This can be achieved through nitration followed by a Sandmeyer reaction.

- Attachment of the Dioxolane Ring : Reacting the cyano-phenyl intermediate with ethylene glycol in the presence of an acid catalyst.

- Formation of the Ethanone Linkage : Finalizing the structure through appropriate reactions to complete the dioxolane and ethanone components.

Antimicrobial Properties

Research indicates that compounds containing dioxolane rings often exhibit significant antimicrobial activity. In a study focusing on various dioxolane derivatives, compounds similar to this compound showed notable antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans .

| Compound | Bacterial Activity (MIC µg/mL) | Fungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 500 | 250 |

| 1,3-Dioxolane Derivative A | 625 | 125 |

| 1,3-Dioxolane Derivative B | 1000 | Not tested |

The biological activity of this compound can be attributed to its interaction with various biomolecules:

- The cyano group can engage in hydrogen bonding and dipole interactions, enhancing binding affinity to target enzymes or receptors.

- The dioxolane ring may provide steric hindrance or electronic effects that modulate biological pathways.

Case Studies

In a comparative study involving various dioxolane derivatives, it was found that those with cyano substituents exhibited enhanced antibacterial properties. For instance, derivatives similar to this compound were tested against a panel of bacteria and fungi, demonstrating effective inhibition at lower concentrations compared to their non-cyano counterparts .

Notable Findings

- Compounds with the cyano group showed improved activity against S. epidermidis and E. faecalis.

- The presence of the dioxolane structure contributed significantly to the overall efficacy against fungal strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.